molecular formula C17H17BrFN3O4S B298066 N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

Numéro de catalogue B298066
Poids moléculaire: 458.3 g/mol
Clé InChI: OZOXYAURGPJTDX-KEBDBYFISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound was first synthesized by Bayer AG and is currently under investigation for its potential use in cancer therapy.

Mécanisme D'action

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF kinases, which play a key role in the MAPK/ERK signaling pathway that regulates cell proliferation and survival. By blocking this pathway, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth.
Biochemical and Physiological Effects
N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been shown to have several biochemical and physiological effects on cancer cells. It induces cell cycle arrest at the G1 phase and promotes apoptosis by activating caspase-3 and PARP cleavage. This compound also inhibits the phosphorylation of AKT, a key regulator of cell survival, and reduces the expression of cyclin D1, a protein involved in cell cycle progression. In addition, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments. It is a well-characterized compound with a known mechanism of action and has been extensively studied in preclinical and clinical settings. It is also commercially available and can be easily synthesized in the laboratory. However, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has some limitations for laboratory experiments. It has low solubility in water and requires the use of organic solvents for its preparation. It also has a short half-life and requires frequent dosing in animal studies.

Orientations Futures

There are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006. One potential direction is the combination of this compound with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is the identification of biomarkers that can predict the response of tumors to N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can help in patient selection and personalized therapy. Additionally, the development of new formulations and delivery systems for N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 can improve its pharmacokinetic properties and reduce its toxicity. Finally, the investigation of the role of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 in other diseases, such as cardiovascular and inflammatory disorders, can expand its therapeutic potential.
Conclusion
In conclusion, N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 is a synthetic small molecule inhibitor that targets multiple protein kinases involved in tumor growth and angiogenesis. This compound has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical studies. N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 exerts its anti-cancer effects by inhibiting the activity of RAF, VEGFR, PDGFR, and c-KIT kinases, which are involved in tumor growth, angiogenesis, and metastasis. While N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has several advantages for laboratory experiments, it also has some limitations that need to be addressed. Finally, there are several future directions for the research and development of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006, which can expand its therapeutic potential and improve its clinical efficacy.

Méthodes De Synthèse

The synthesis of N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 involves a multi-step process that starts with the reaction of 5-bromo-2-methoxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate is then treated with ethyl acetoacetate to yield the β-diketone derivative, which is further reacted with 4-fluoroaniline and methanesulfonyl chloride to obtain the final product.

Applications De Recherche Scientifique

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, PDGFR, and c-KIT, which are involved in tumor growth, angiogenesis, and metastasis. This compound has been tested in various preclinical and clinical studies for the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

Propriétés

Nom du produit

N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-fluorophenyl)methanesulfonamide

Formule moléculaire

C17H17BrFN3O4S

Poids moléculaire

458.3 g/mol

Nom IUPAC

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-fluoro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C17H17BrFN3O4S/c1-26-16-8-3-13(18)9-12(16)10-20-21-17(23)11-22(27(2,24)25)15-6-4-14(19)5-7-15/h3-10H,11H2,1-2H3,(H,21,23)/b20-10+

Clé InChI

OZOXYAURGPJTDX-KEBDBYFISA-N

SMILES isomérique

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

SMILES canonique

COC1=C(C=C(C=C1)Br)C=NNC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.